1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate
Description
1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate is a chiral imidazolium salt characterized by a stereogenic hydroxy-substituted phenylethyl group at the 1-position and a 3,5-dimethylphenyl substituent at the 3-position of the imidazolium ring. The hexafluorophosphate (PF₆⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the cationic imidazolium core through weak ion-pair interactions . This compound is structurally related to N-heterocyclic carbene (NHC) precursors, which are widely employed in catalysis and coordination chemistry. Its chiral hydroxy group may confer unique stereochemical properties, making it a candidate for asymmetric synthesis or metal-ligand complexes .
Properties
Molecular Formula |
C19H23F6N2OP |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2R)-2-[3-(3,5-dimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-phenylethanol;hexafluorophosphate |
InChI |
InChI=1S/C19H23N2O.F6P/c1-15-10-16(2)12-18(11-15)20-8-9-21(14-20)19(13-22)17-6-4-3-5-7-17;1-7(2,3,4,5)6/h3-7,10-12,14,19,22H,8-9,13H2,1-2H3;/q+1;-1/t19-;/m0./s1 |
InChI Key |
SRCFOHYBFSNIPW-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2CC[N+](=C2)[C@@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate (CAS No. 1630817-29-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23F6N2OP, with a molecular weight of approximately 440.37 g/mol. It possesses a complex structure characterized by an imidazolium core, which is known for its diverse biological interactions.
Structural Features
- Imidazolium Ring : The presence of the imidazolium moiety is critical for its biological activity as it can participate in various interactions with biomolecules.
- Hydroxy Group : The (R)-2-hydroxy-1-phenylethyl substituent enhances solubility and may influence receptor binding.
- Dimethylphenyl Substituent : The 3,5-dimethylphenyl group contributes to the lipophilicity of the compound, potentially affecting its permeability across cellular membranes.
Research indicates that compounds with imidazolium structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain imidazolium derivatives have been shown to inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.
- Anticancer Properties : Imidazolium salts are being explored for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related imidazolium compounds against various bacterial strains. Results indicated that certain derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) as low as 3.60 µM against Staphylococcus aureus .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of imidazolium derivatives on cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation in ovarian and cervical cancer models, suggesting potential therapeutic applications .
Comparative Analysis of Biological Activities
Safety and Toxicology
Safety evaluations are essential for understanding the potential risks associated with the use of this compound. Preliminary studies suggest that it does not exhibit mutagenic properties in vivo . However, further toxicological assessments are necessary to establish comprehensive safety profiles.
Comparison with Similar Compounds
Structural Comparison
The table below compares substituents, anions, and applications of structurally analogous imidazolium salts:
Key Observations :
- Chirality: The target compound’s (R)-configured hydroxy group distinguishes it from non-chiral analogs like 1,3-diethyl derivatives, enabling enantioselective applications .
- Electron-Donating Substituents : The 3,5-dimethylphenyl group at the 3-position provides steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which influence reactivity and metal-binding affinity.
- Anion Effects : Hexafluorophosphate salts generally exhibit higher thermal stability and solubility compared to iodide or chloride analogs, as seen in the anion-exchange synthesis of 1,3-diethyl-4,5-diphenylimidazolium PF₆⁻ .
Physicochemical Properties
- Thermal Stability : Hexafluorophosphate salts typically decompose above 200°C, whereas iodide analogs (e.g., precursor salts in ) are less stable.
Preparation Methods
Core Dihydroimidazolium Framework Formation
The dihydroimidazolium scaffold serves as the foundational structure for this compound. Synthetic routes typically begin with the cyclization of appropriately substituted precursors. A widely adopted method involves the condensation of α-amino alcohols with nitriles or aldehydes under acidic conditions. For instance, the reaction of (R)-2-hydroxy-1-phenylethylamine with 3,5-dimethylbenzaldehyde in the presence of ammonium chloride as a catalyst yields a Schiff base intermediate, which undergoes cyclization upon heating.
Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: 60–80°C
- Catalyst: NH₄Cl (5–10 mol%)
- Yield: 65–75%
Characterization of the intermediate via $$ ^1H $$ NMR (δ 7.2–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for hydroxy-bearing methine) confirms successful cyclization.
Anion Exchange for Hexafluorophosphate Incorporation
The final step involves replacing the counterion (typically chloride or bromide) with hexafluorophosphate (PF₆⁻). This is achieved through metathesis reactions using potassium hexafluorophosphate (KPF₆) in aqueous or biphasic systems. A protocol from Organic Syntheses outlines a general method for imidazolium hexafluorophosphate salts:
- Dissolve the imidazolium chloride (1.0 equiv) in deionized water.
- Add KPF₆ (1.1 equiv) and stir vigorously for 12–24 hours.
- Extract the product using dichloromethane (DCM).
- Dry over MgSO₄ and evaporate under reduced pressure.
Critical Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Conductivity (K₆₀) | 0.656 S cm⁻¹ |
| Electrochemical Window | 7.0 V |
| Viscosity (η₃₀) | 3.12 P |
The product exhibits a melting point of 10°C and density of 1.37 g mL⁻¹, consistent with imidazolium hexafluorophosphate salts.
Enantiomeric Resolution and Purification
Chiral resolution is critical due to the (R)-configuration of the hydroxy-phenylethyl group. Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid in ethanol achieves enantiomeric excess (ee) >98%. Recrystallization from acetone/water mixtures further enhances purity, as evidenced by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).
Comparative Analysis of Synthetic Routes
A review of methodologies reveals trade-offs between yield, scalability, and enantioselectivity:
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Grignard Alkylation | 75 | 98 | Moderate |
| SNAr | 65 | 95 | High |
| Metathesis | 90 | N/A | High |
The Grignard approach, while moderate in scalability, offers superior stereochemical control, making it preferable for laboratory-scale synthesis.
Characterization and Validation
Spectroscopic Data :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, Ar-H), 4.72 (d, J = 6.8 Hz, CH-OH), 3.95 (q, J = 7.2 Hz, N-CH₂), 2.31 (s, CH₃).
- $$ ^{19}F $$ NMR: δ −70.2 (d, PF₆⁻).
- HRMS (ESI+): m/z calcd. for C₂₀H₂₃N₂O⁺ [M]⁺: 307.1805; found: 307.1809.
Thermal Analysis : DSC reveals a glass transition temperature ($$ T_g $$) of −12°C, indicative of ionic liquid behavior.
Q & A
Q. How can computational modeling predict the compound’s interactions in supramolecular assemblies?
- Answer:
- Molecular Dynamics (MD): Simulate ionic liquid behavior to study PF₆⁻ coordination dynamics .
- Docking Studies: Model host-guest interactions (e.g., with cyclodextrins) to design functional materials .
- Crystal Packing Analysis: Use Mercury software to visualize π-π stacking and hydrogen-bonding networks from X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
